molecular formula C9H8ClN3S B12573290 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 642462-46-2

4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12573290
CAS No.: 642462-46-2
M. Wt: 225.70 g/mol
InChI Key: RNEZKURBGZKZLZ-UHFFFAOYSA-N
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Description

4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process. One common method includes the reaction of 3-chlorobenzyl chloride with thiourea to form the intermediate 3-chlorobenzylthiourea. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antifungal and antibacterial agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It may bind to enzymes or receptors, disrupting their normal function and leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)methyl]-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets, making it a valuable candidate for various applications in research and industry .

Properties

CAS No.

642462-46-2

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H8ClN3S/c10-8-3-1-2-7(4-8)5-13-6-11-12-9(13)14/h1-4,6H,5H2,(H,12,14)

InChI Key

RNEZKURBGZKZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NNC2=S

Origin of Product

United States

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